N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenyl group, a methyl-substituted benzo[e][1,2,4]thiadiazine ring, and a thioacetamide linkage, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzo[e][1,2,4]thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[e][1,2,4]thiadiazine ring system.
Introduction of the Thioacetamide Group: The thioacetamide group is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the benzo[e][1,2,4]thiadiazine intermediate.
Chlorination and Methylation: The final steps involve the chlorination of the phenyl ring and the methylation of the benzo[e][1,2,4]thiadiazine ring to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amides and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It is investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may bind to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can be compared with similar compounds such as:
N-(3-chloro-4-methylphenyl)acetamide: A simpler derivative lacking the benzo[e][1,2,4]thiadiazine ring.
N-(3-chloro-4-methylphenyl)-2-thioacetamide: A compound with a similar thioacetamide linkage but without the benzo[e][1,2,4]thiadiazine ring.
6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine: The core structure without the phenyl and thioacetamide groups.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-3-6-15-14(7-10)20-17(21-26(15,23)24)25-9-16(22)19-12-5-4-11(2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDMJBYOEKZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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